

anethole safety and toxicity profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Anethole**

Cat. No.: **B7781239**

[Get Quote](#)

An in-depth technical guide on the safety and toxicity profile of **anethole** is presented for researchers, scientists, and drug development professionals. This document summarizes key toxicological data, details experimental methodologies, and visualizes metabolic and experimental processes.

Executive Summary

Anethole, a widely used flavoring agent and a constituent of essential oils, has a well-documented safety profile. It is classified as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration^[1]. This guide provides a comprehensive overview of its toxicological properties, including acute, sub-chronic, and chronic toxicity, genotoxicity, carcinogenicity, and reproductive effects. The primary metabolic pathways are elucidated, and key experimental protocols are described to provide context for the presented data. Overall, trans-**anethole** exhibits low acute toxicity. The liver is the primary target organ in repeated-dose studies, with effects typically observed at high dose levels^[1]. There is no significant concern for carcinogenicity or reproductive toxicity under normal conditions of use^{[1][2][3]}.

Quantitative Toxicity Data

The following tables summarize the key quantitative toxicological endpoints for **anethole**.

Table 1: Acute Toxicity of trans-**Anethole**

Species	Route	LD50 Value	Observations	Reference
Rat (Osborne-Mendel)	Oral (gavage)	> 2,000 mg/kg	Coma observed at 3,070 mg/kg.	[1]
Rat (Sprague-Dawley)	Intraperitoneal	738 mg/kg (male)	-	[4]
Rat (Sprague-Dawley)	Intraperitoneal	703 mg/kg (female)	-	[4]
Rat (Wistar CRL: (WI))	Inhalation (4-hr)	> 5.1 mg/L	No mortality observed.	[1]
Rabbit	Dermal	> 4,900 mg/kg	Edema, erythema, and scaling observed.	[1]
Mouse	Oral	1,800 - 2,400 mg/kg	-	[5]

Table 2: Repeated-Dose Toxicity and Developmental Endpoints for **trans-Anethole**

Study Type	Species	Dose Levels / Route	NOAEL	LOAEL	Key Findings	Reference
90-Day Oral Study	Rat	Dietary	300 mg/kg/day	600 mg/kg/day	Increased liver weights, elevated liver enzymes, and single-cell necrosis in male livers at LOAEL.	[1]
Developmental Toxicity	Rat	Oral	35 mg/kg/day (maternal)	175 mg/kg/day (maternal)	Decreases in maternal body weight and food consumption.	[1]
Developmental Toxicity	Rat	Oral	175 mg/kg/day (developmental)	350 mg/kg/day (developmental)	Decreased litter size, pup viability, and pup weight at LOAEL.	[1]
2-Generation Reproduction	Rat (Wistar)	Dietary (~600-1,500 mg/kg/day)	-	-	No effects on reproductive parameters observed.	[1]

Chronic						
Toxicity/Carcinogenicity (117-121 wks)	Rat (Sprague-Dawley)	Dietary mg/kg/day)	(105-550 - -			Increased incidence of hepatic lesions (nodular hyperplasia, benign and malignant tumors) in females only at the highest dose (1% in diet). Considered not a significant risk to humans. [2] [3]

Table 3: Genotoxicity Profile of trans-Anethole

Assay Type	System	Result	Comments	Reference
Ames Test	Salmonella typhimurium	Negative	Considered non-mutagenic.	[1][6]
Gene Mutation	Mammalian Cells (in vitro)	Negative	-	[4]
Chromosomal Aberration	In vitro	Negative	-	[4]
DNA Adduct Formation	Mouse Liver	Very low levels	Significantly lower than known hepatocarcinogens like safrole and estragole.	[4]

Table 4: Acceptable Daily Intake (ADI)

Organization	ADI Value	Year of Evaluation
JECFA (WHO/FAO)	0-2 mg/kg bw	1998

Metabolic Pathways

The biotransformation of **anethole** is a critical determinant of its toxicity profile. Metabolism occurs primarily in the liver through three main oxidative pathways, followed by secondary reactions and conjugation[7][8].

- O-demethylation: This is a detoxification pathway that produces p-hydroxypropenylbenzene[4].
- Omega (ω)-Side-Chain Oxidation: This pathway leads to the formation of metabolites like 4-methoxycinnamic acid and 4-methoxybenzoic acid[4][7].
- Side-Chain Epoxidation: This pathway forms **anethole-1',2'-epoxide**, a reactive metabolite[6][9]. While this epoxide can deplete glutathione and exert cytotoxic effects at high

concentrations, it is a minor pathway in humans (around 3% of the dose) and is not considered a significant risk at typical exposure levels[6][10].

Species differences in these pathways are notable. For instance, the epoxidation route is more prevalent in rats than in mice[4]. These metabolic steps are followed by extensive conjugation with sulfate, glucuronic acid, glycine, and glutathione for excretion, primarily in the urine[7][8].

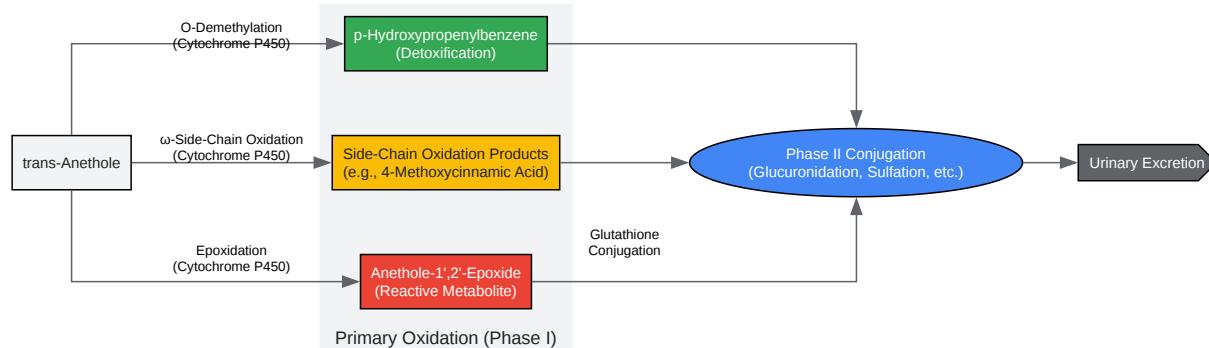


Figure 1: Primary Metabolic Pathways of trans-Anethole

[Click to download full resolution via product page](#)

Figure 1: Primary Metabolic Pathways of trans-**Anethole**

Experimental Protocols

The toxicological data presented in this guide are derived from studies that largely follow standardized international guidelines. A key example is the 90-day repeated-dose oral toxicity study.

Protocol: Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD Guideline 408)

This sub-chronic study provides information on health hazards from repeated exposure over a prolonged period[11][12][13].

- Objective: To determine the No-Observed-Adverse-Effect Level (NOAEL) and identify target organs[11][14].
- Test System: Typically, the rat is the preferred rodent species[12][13]. At least 20 animals (10 males, 10 females) are used per group[13].
- Dose Administration: The test substance is administered orally, usually daily for 90 days. This can be done via gavage, mixed in the diet, or dissolved in drinking water[11][14]. At least three dose levels plus a control group are used. The highest dose is intended to produce observable toxicity but not death[11].
- In-life Observations: Animals are observed daily for signs of toxicity and mortality. Body weight and food/water consumption are measured weekly[13]. Detailed clinical examinations are performed weekly.
- Terminal Procedures: At the end of the 90-day period, animals are euthanized. Blood samples are collected for hematology and clinical biochemistry analysis. A full necropsy is performed, and organs are weighed.
- Histopathology: A comprehensive histopathological examination is conducted on the control and high-dose groups. Any target organs identified are also examined in the lower-dose groups[11].
- Satellite Group: An additional group may be included at the high dose and control levels for an observation period (e.g., 28 days) after the 90-day treatment to assess the reversibility of any observed effects[11].

Figure 2: General Workflow for OECD 408 Toxicity Study

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. idealpublication.in [idealpublication.in]
- 3. Chronic toxicity/carcinogenicity study of trans-anethole in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 928. Anethole, trans- (WHO Food Additives Series 42) [inchem.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. actamedica.org [actamedica.org]
- 7. Pathways of metabolism of [1'-14C]-trans-anethole in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of anethole. I. Pathways of metabolism in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New studies on trans-anethole oxide and trans-asarone oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Federal Register :: Request Access](https://www.federalregister.gov) [unblock.federalregister.gov]
- 11. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 12. laboratuar.com [laboratuar.com]
- 13. oecd.org [oecd.org]
- 14. ask-force.org [ask-force.org]
- To cite this document: BenchChem. [anethole safety and toxicity profile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7781239#anethole-safety-and-toxicity-profile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com